molecular formula C8H6N2O B040063 Imidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 116355-16-9

Imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No. B040063
CAS RN: 116355-16-9
M. Wt: 146.15 g/mol
InChI Key: VDWYLKPRUHCLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold, including 6-carbaldehyde variants, under environmentally friendly conditions or using transition metal catalysis to promote intramolecular aminooxygenation, resulting in moderate to good yields (Darapaneni Chandra Mohan et al., 2013). Additionally, strategies for synthesizing imidazo[1,2-a]pyridine derivatives through carbene transformations or C-H functionalizations have been highlighted, emphasizing the importance of green chemistry principles (Yue Yu et al., 2018).

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are characterized by a fused ring structure that incorporates both imidazole and pyridine moieties. This configuration provides a versatile platform for the generation of stable N-heterocyclic carbenes and facilitates diverse chemical reactivities. The molecular architecture of imidazo[1,2-a]pyridines supports the synthesis of complex organic compounds with significant biological activity (M. Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a range of chemical reactions, including multicomponent reactions, transition metal-mediated cyclizations, and elemental sulfur-initiated oxidative annulations. These reactions enable the synthesis of highly substituted and functionalized imidazo[1,2-a]pyridine derivatives. For example, one-pot syntheses from benzyl halides or tosylates, and 2-aminopyridines with isocyanides, have been developed to afford the target molecules in excellent yields (M. Adib et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine-6-carbaldehyde and its derivatives can vary widely depending on the specific substituents and functional groups present. These properties include melting points, boiling points, solubility in various solvents, and stability under different conditions. The precise physical properties are determined by the molecular structure, which influences the compound's reactivity and interaction with other molecules.

Chemical Properties Analysis

This compound exhibits chemical properties characteristic of both imidazole and pyridine rings. It participates in nucleophilic addition reactions, cycloadditions, and can act as a precursor for N-heterocyclic carbene formation. The compound's aldehyde group makes it a versatile intermediate for further chemical modifications, including condensation reactions and the formation of Schiff bases. The presence of the imidazo[1,2-a]pyridine core also imparts unique photophysical properties, making some derivatives of interest in materials science and as fluorescent probes (Huan-Rui Pan et al., 2011).

Scientific Research Applications

  • Enzyme Inhibitors, Receptor Ligands, and Anti-infectious Agents : Due to their bicyclic structure and bridgehead nitrogen atom, imidazo[1,2-a]pyridines have shown potential as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

  • Diverse Therapeutic Activities : Imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold, useful for developing novel therapeutic agents with activities including anticancer, antimycobacterial, antileishmanial, and anticonvulsant properties (Deep et al., 2016).

  • Synthesis Enhancement for Pharmaceutical Applications : New methods for the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions have been developed, potentially enhancing their biological activity for pharmaceutical applications (Ravi & Adimurthy, 2017).

  • Antibacterial and Antifungal Activities : Derivatives of imidazo[1,2-a]pyridine-6-carbaldehyde have shown promising antibacterial and antifungal activities (Ladani et al., 2009).

  • Anticancer Potential : Imidazo[1,2-a]pyridines have been identified as promising candidates for antitumor therapy, showing effectiveness against various tumor cell lines and undergoing human clinical trials (Goel, Luxami & Paul, 2016).

  • Antibacterial and Antifungal Synthesis : New imidazo and bis imidazo (1, 2-a) pyridine derivatives have been synthesized and evaluated for their antibacterial and fungal activity against various strains (Al-lami, 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been found to inhibit various tumor cell lines , suggesting that they may target proteins or pathways involved in cell proliferation.

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it is likely that this compound affects multiple pathways

Result of Action

In vitro anticancer assays have shown that synthetic compounds related to Imidazo[1,2-a]pyridine-6-carbaldehyde exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.

Action Environment

The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action could potentially be influenced by factors such as the presence of transition metals, oxygen levels, and light exposure.

properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWYLKPRUHCLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428180
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116355-16-9
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 6
Imidazo[1,2-a]pyridine-6-carbaldehyde

Q & A

Q1: What are the advantages of the described method for synthesizing imidazo[1,2-a]pyridine-6-carbaldehyde?

A1: The research highlights a novel, catalyst-controlled approach to synthesizing this compound derivatives []. This method offers several benefits:

  • Regiodivergent Synthesis: By choosing either [RhCp*Cl2]2 or Pd(OAc)2 as the catalyst, researchers can selectively produce either 5-arylnaphtho[1',2':4,5]imidazo[1,2-a]pyridine-6-carbaldehydes or 1,7-diarylimidazo[5,1,2-cd]indolizine-6-carbaldehydes, respectively []. This control over regioselectivity is crucial for accessing diverse chemical structures.
  • Broad Substrate Scope: The reaction tolerates a variety of substituents on both the 2-arylimidazo[1,2-a]pyridine and cinnamaldehyde starting materials, increasing its applicability [].
  • Functional Group Tolerance: The reaction proceeds smoothly in the presence of various functional groups, simplifying synthetic planning and reducing the need for protecting group strategies [].
  • High Yielding: The reported yields for the annulated products are good, making this a practical synthetic approach [].
  • Versatile Aldehyde Functionality: The aldehyde group in the synthesized compounds serves as a versatile handle for further chemical transformations, enabling the creation of diverse libraries of compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.